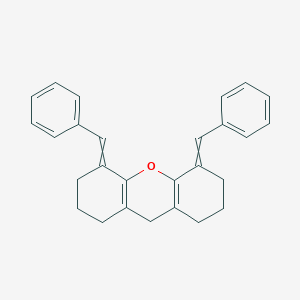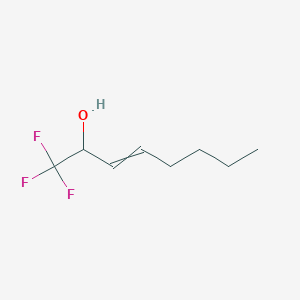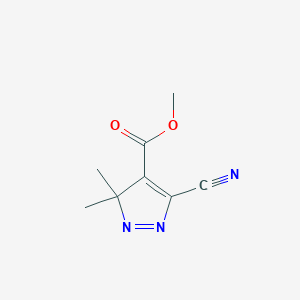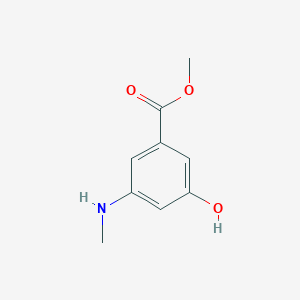
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is an organic compound characterized by its unique structure, which includes multiple aromatic rings and a xanthene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene typically involves the condensation of benzaldehyde with cyclohexanone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, which is a well-known method for forming carbon-carbon bonds between aromatic aldehydes and ketones. The reaction is usually carried out in an ethanol-water mixture with sodium hydroxide as the base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to more saturated derivatives.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene exerts its effects is primarily through its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in organometallic complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzylideneacetone: Similar in structure but lacks the xanthene core.
Tetramethyl acetyloctahydronaphthalenes: Shares some structural features but differs in functional groups and applications.
Pyrimido[1,2-a]azepine: Another structurally related compound with different chemical properties and uses.
Uniqueness
4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is unique due to its combination of aromatic rings and a xanthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89866-69-3 |
|---|---|
Molekularformel |
C27H26O |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
4,5-dibenzylidene-2,3,6,7,8,9-hexahydro-1H-xanthene |
InChI |
InChI=1S/C27H26O/c1-3-9-20(10-4-1)17-22-13-7-15-24-19-25-16-8-14-23(27(25)28-26(22)24)18-21-11-5-2-6-12-21/h1-6,9-12,17-18H,7-8,13-16,19H2 |
InChI-Schlüssel |
BLFNLJBXSFTHJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC3=CC=CC=C3)C1)OC4=C(C2)CCCC4=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene](/img/structure/B14400746.png)

![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)

![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)
![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14400777.png)
![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)

![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)



